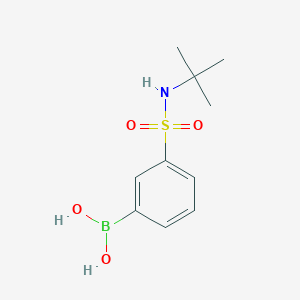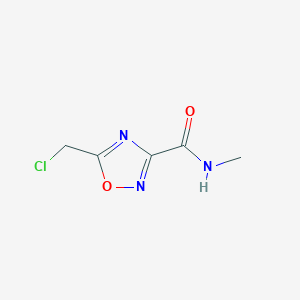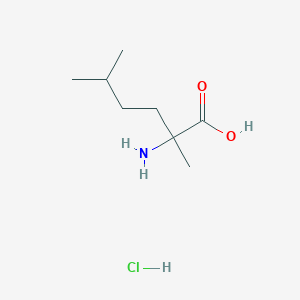
N-Hydroxy-L-Methioninamid
Übersicht
Beschreibung
N-Hydroxy-L-methioninamide (NHMA) is a synthetic organic compound with the molecular formula C5H12N2O2S . It has gained attention due to its potential pharmaceutical and industrial applications.
Molecular Structure Analysis
The molecular structure of N-Hydroxy-L-methioninamide consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 164.226 Da .Chemical Reactions Analysis
N-Hydroxy-L-methioninamide, like other N-Hydroxy compounds, can be further functionalized . Flavin-dependent N-hydroxylating enzymes play a major role in this process, leading to the production of secondary metabolites .Physical and Chemical Properties Analysis
Peptides harboring main-chain N-Hydroxy groups, like N-Hydroxy-L-methioninamide, exhibit unique conformational preferences and biological activities . These properties can dramatically alter the conformational and physiochemical properties of native sequences .Wissenschaftliche Forschungsanwendungen
Biologischer Abbau von Nitrilen
N-Hydroxy-L-Methioninamid zeigt vielversprechende Eigenschaften im biologischen Abbau von Nitrilen, die giftige Verbindungen sind, die gegenüber chemischem Abbau resistent sind. Es interagiert mit Nitril-abbauenden Enzymen wie Nitrilhydratase und Amidase, die in mikrobiellen Stoffwechselwegen für die Umwandlung von Nitrilen in weniger schädliche Substanzen von entscheidender Bedeutung sind . Diese Anwendung ist bedeutsam für die Sanierung der Umwelt und die Behandlung von Industrieabfällen.
Biomedizinische Anwendungen
Im biomedizinischen Bereich haben die chemische Modifikation und metabolische Derivate von Methionin, mit denen this compound eng verwandt ist, Potenzial gezeigt. Diese Modifikationen können für die Krebsbehandlung, Diagnose und möglicherweise für die Behandlung von Lebererkrankungen durch sein metabolisches Derivat, S-Adenosylmethionin, genutzt werden .
Biotechnologie und Synthetische Biologie
This compound kann in der Biotechnologie eingesetzt werden, insbesondere bei der Synthese von N-Hydroxyverbindungen. Flavinabhängige N-Hydroxylierungsenzyme, die an der Produktion von Sekundärmetaboliten wie Siderophoren oder antimikrobiellen Wirkstoffen beteiligt sind, können this compound als Substrat akzeptieren . Dies eröffnet Möglichkeiten zur Herstellung neuartiger Verbindungen mit therapeutischen Eigenschaften.
Umweltwissenschaften
Die Rolle von this compound in der Umweltwissenschaft ist mit seiner Wechselwirkung mit Enzymen verbunden, die Schadstoffe abbauen. Es kann verwendet werden, um Enzym-Mutanten mit erhöhter Aktivität gegenüber Nitrilen oder Amiden zu entwickeln, was zur Entwicklung grüner Technologien für die Schadstoffbehandlung beiträgt .
Medizinische Forschung
In der medizinischen Forschung haben Peptide, die N-Hydroxygruppen enthalten, zu denen auch this compound gehört, einzigartige Konformationsvorlieben und biologische Aktivitäten. Sie werden beim Design von Peptidomimetika eingesetzt und haben Auswirkungen auf das Verständnis der Stabilität von Sekundärstrukturen in Proteinen .
Pharmazeutische Entwicklung
This compound trägt zur pharmazeutischen Entwicklung bei, indem es den Zugang zu N-Hydroxy-Modifikationen von Strukturmotiven ermöglicht, die in Arzneimitteln vorkommen. Dies hat die Verbindungsbibliothek für die Arzneimittelforschung erweitert, insbesondere bei der Synthese von N-Hydroxy-Heterocyclen, die in der modernen Pharmazie wichtig sind .
Chemieingenieurwesen
Im Chemieingenieurwesen ist die nachhaltige Synthese von Methionin und seinen Analogen, einschließlich this compound, von entscheidender Bedeutung. Es beinhaltet die Entwicklung neuer Verfahren, die auf biobasierten Rohstoffen und sichereren Chemikalien basieren, was für die Erreichung einer nachhaltigen Zukunft unerlässlich ist .
Landwirtschaft
This compound kann in der Landwirtschaft durch seine Einarbeitung in superabsorbierende Polymer-Hydrogele Anwendung finden. Diese Hydrogele können als Wasser- und Nährstoffreservoirs dienen, die Bodeneigenschaften verbessern und das Pflanzenwachstum in ariden Regionen unterstützen .
Zukünftige Richtungen
N-Hydroxy-L-methioninamide, like other N-Hydroxy compounds, has potential pharmaceutical and industrial applications. The use of flavin-dependent N-hydroxylating enzymes in the production of these compounds is a promising area of research . Further studies could focus on improving the efficiency of these enzymes and expanding their substrate scopes .
Wirkmechanismus
Target of Action
N-Hydroxy-L-methioninamide primarily interacts with enzymes such as nitrile hydratase and amidase . These enzymes play a significant role in the degradation of nitriles, which are widespread in the environment due to industrial processes .
Mode of Action
N-Hydroxy-L-methioninamide interacts with its targets through a process known as N-hydroxylation . This process involves the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes, which is then transferred to initially obtain N-hydroxy compounds . These compounds can be further functionalized .
Biochemical Pathways
The biochemical pathways affected by N-Hydroxy-L-methioninamide involve the degradation of nitriles. Nitriles can be degraded through three pathways: hydrolysis, oxidation, and reduction . Hydrolysis, mediated by nitrilase, nitrile hydratase, and amidase, is the most common way for nitrile degradation .
Result of Action
The result of N-Hydroxy-L-methioninamide’s action is the production of N-hydroxy compounds, which can be further functionalized . These compounds play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents .
Action Environment
The action environment of N-Hydroxy-L-methioninamide is largely determined by the presence of nitriles in the environment, which are the primary substrates for the enzymes it interacts with . Environmental factors such as the concentration of nitriles can influence the action, efficacy, and stability of N-Hydroxy-L-methioninamide .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-hydroxy-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPYBBFSQOFVSZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658135 | |
| Record name | N-Hydroxy-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19253-87-3 | |
| Record name | N-Hydroxy-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)


![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B1519976.png)


![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)

![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1519982.png)
![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)

![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
